molecular formula C40H57BrClN7O10S B15137197 Biotin-PEG3-amide-C2-CO-Halofuginone

Biotin-PEG3-amide-C2-CO-Halofuginone

Cat. No.: B15137197
M. Wt: 943.3 g/mol
InChI Key: STZBOEYXCXXECB-MKSXXCPVSA-N
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Description

Biotin-PEG3-amide-C2-CO-Halofuginone is a derivative of halofuginone, a natural product known for its anti-inflammatory and immunomodulatory activities. This compound is particularly significant in cancer research due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-amide-C2-CO-Halofuginone involves multiple steps, starting with the derivatization of halofuginone. The process typically includes the following steps:

    Activation of Halofuginone: Halofuginone is first activated by reacting with a suitable reagent to introduce a functional group that can further react with polyethylene glycol (PEG).

    PEGylation: The activated halofuginone is then reacted with PEG3 to form a PEGylated intermediate. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.

    Amidation: The PEGylated intermediate is then reacted with biotin to form the final product, this compound. This step typically involves the use of amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-amide-C2-CO-Halofuginone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .

Scientific Research Applications

Biotin-PEG3-amide-C2-CO-Halofuginone has a wide range of scientific research applications, including:

Mechanism of Action

Biotin-PEG3-amide-C2-CO-Halofuginone exerts its effects through multiple molecular targets and pathways. The compound is known to inhibit proline hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis and tumor growth. Additionally, it modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Halofuginone: The parent compound with anti-inflammatory and immunomodulatory properties.

    Biotin-PEG3-amide-C2-CO-Halofuginone: A derivative with enhanced solubility and bioavailability due to PEGylation.

    Other PEGylated Halofuginone Derivatives: Compounds with similar structures but different PEG chain lengths or functional groups.

Uniqueness

This compound stands out due to its combination of biotin, PEG, and halofuginone moieties. This unique structure enhances its solubility, stability, and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C40H57BrClN7O10S

Molecular Weight

943.3 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C40H57BrClN7O10S/c41-28-22-30-27(21-29(28)42)39(55)48(25-45-30)23-26(50)20-32-33(51)6-3-13-49(32)37(54)10-9-36(53)44-12-5-15-58-17-19-59-18-16-57-14-4-11-43-35(52)8-2-1-7-34-38-31(24-60-34)46-40(56)47-38/h21-22,25,31-34,38,51H,1-20,23-24H2,(H,43,52)(H,44,53)(H2,46,47,56)/t31-,32-,33+,34-,38-/m0/s1

InChI Key

STZBOEYXCXXECB-MKSXXCPVSA-N

Isomeric SMILES

C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O

Canonical SMILES

C1CC(C(N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O

Origin of Product

United States

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